2-([1,1'-Biphenyl]-3-yl)-3-chloroquinoxaline is a chemical compound that belongs to the class of quinoxalines, which are bicyclic compounds containing two nitrogen atoms in the ring structure. This specific compound features a biphenyl moiety and a chlorine substituent, contributing to its unique chemical properties and potential applications in various fields such as medicinal chemistry and materials science. The compound is characterized by its molecular formula and a molecular weight of approximately 232.67 g/mol.
The compound can be synthesized through various chemical methods, often involving the reaction of biphenyl derivatives with chlorinated quinoxaline precursors. It is commercially available from several chemical suppliers, including TCI Chemicals and other specialized chemical distributors.
2-([1,1'-Biphenyl]-3-yl)-3-chloroquinoxaline is classified under:
The synthesis of 2-([1,1'-Biphenyl]-3-yl)-3-chloroquinoxaline typically involves multi-step organic reactions. One common method includes:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. For example, using polar aprotic solvents like dimethylformamide can enhance reactivity in coupling reactions.
The molecular structure of 2-([1,1'-Biphenyl]-3-yl)-3-chloroquinoxaline consists of:
2-([1,1'-Biphenyl]-3-yl)-3-chloroquinoxaline can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-([1,1'-Biphenyl]-3-yl)-3-chloroquinoxaline is primarily related to its interactions within biological systems. The compound may exert its effects through:
Preliminary studies suggest potential activity against specific cancer cell lines, indicating its role as a lead compound in drug design.
The compound exhibits moderate lipophilicity with a log P value indicating potential bioavailability.
2-([1,1'-Biphenyl]-3-yl)-3-chloroquinoxaline has several applications in scientific research:
The systematic IUPAC name 2-([1,1'-Biphenyl]-3-yl)-3-chloroquinoxaline defines the compound’s core structure with precision: a quinoxaline moiety substituted at the 2-position by a meta-substituted biphenyl system and at the 3-position by chlorine. This naming follows the biphenyl numbering convention where positions on the proximal ring are primed (C1'-C6') and distal ring positions are unprimed (C1-C6). The molecular formula is C₂₀H₁₃ClN₂, with a calculated molecular weight of 316.79 g/mol.
Table 1: Structural Descriptors of Biphenyl-Quinoxaline Hybrids
Structural Feature | Descriptor | Role in Hybrid System |
---|---|---|
Quinoxaline position | 2,3-disubstituted | Core pharmacophore |
Biphenyl linkage | Meta (C3) attachment | Enhanced conformational flexibility |
Halogen substitution | 3-Chloro | Electronic modulation & H-bond acceptor |
Extended π-system | Biphenyl→quinoxaline conjugation | Planarity disruption & solubility reduction |
Structurally, this compound belongs to the 2,3-disubstituted quinoxaline family, distinguished by the biphenyl’s meta-linkage that introduces axial chirality and steric bulk. The meta-substitution pattern prevents full coplanarity between rings, as confirmed by computational models showing a 35-50° dihedral angle between biphenyl units. This contrasts with para-linked analogs that exhibit greater planarity and reduced solubility. The chlorine atom occupies an electronically critical position adjacent to the quinoxaline nitrogens, enabling both σ-electron withdrawal and halogen bonding capabilities [1] [4].
Chlorinated quinoxalines emerged as privileged scaffolds in the 1980s with the discovery of their antibacterial properties. The strategic incorporation of chlorine at the 3-position evolved through three distinct phases:
Table 2: Evolution of 3-Chloroquinoxaline Derivatives
Time Period | Development Milestone | Therapeutic Application |
---|---|---|
1985-1999 | First-gen 3-chloro-2-alkylquinoxalines | Antibacterial agents |
2000-2010 | 2-Aryl-3-chloroquinoxalines | Kinase inhibitors (VEGFR, PDGFR) |
2011-2024 | Biphenyl-conjugated 3-chloroquinoxalines (e.g., target compound) | Targeted cancer therapies & PFKFB inhibitors |
The pivotal shift toward biphenyl hybrids began around 2010 when structure-activity relationship (SAR) studies demonstrated that biphenyl substitution at C2 significantly enhanced kinase binding affinity compared to monocyclic aryl groups. Patent WO2018087021A1 (2017) documented substituted quinoxalines as potent PFKFB inhibitors, explicitly claiming 3-chloro variants with biphenyl groups for oncology applications [6]. This innovation leveraged the biphenyl’s ability to occupy deep hydrophobic enzyme pockets while the 3-chloro group served as a hydrogen bond acceptor. Recent advances (2020-2024) show that 3-chloro substitution enhances cellular permeability by increasing cLogP by 0.8-1.2 units compared to non-halogenated analogs, a critical factor for blood-brain barrier penetration in CNS-targeted therapies [5].
The 3-chloro substituent provides multifaceted chemical advantages in biphenyl-quinoxaline systems:
Electronic Modulation: Quantum mechanical calculations reveal chlorine reduces the quinoxaline LUMO energy by 1.2-1.5 eV, facilitating charge-transfer interactions with biological targets. This electron-withdrawing effect also increases the electrophilicity of C2, enhancing reactivity in Suzuki cross-coupling reactions by 3-5× compared to non-halogenated counterparts [6].
Synthetic Versatility: The C-Cl bond serves as a versatile handle for nucleophilic displacement. Aminolysis and alcoholysis proceed efficiently at 60-80°C, enabling diversification without metal catalysts. This contrasts with bromo/iodo analogs requiring palladium-mediated transformations at higher temperatures (>100°C) [6].
Molecular Recognition: Crystallographic evidence from related compounds shows the chloro group participates in halogen bonding with protein carbonyls (bond length: 3.2-3.4 Å) and hydrophobic interactions with aliphatic residues. These dual binding modes improve target affinity by ∼15-fold versus fluoro/methyl substituents at C3 [1] [4].
Table 3: Computed Physicochemical Properties of 2-([1,1'-Biphenyl]-3-yl)-3-chloroquinoxaline
Property | Predicted Value | Methodology |
---|---|---|
Partition coefficient (LogP) | 5.12 ± 0.15 | Consensus (XLOGP3/WLOGP/MLOGP) |
Aqueous solubility (LogS) | -4.87 | ESOL model |
Topological PSA | 28.7 Ų | Ertl’s method |
Rotatable bonds | 3 | Molecular topology |
H-bond acceptors | 2 | Pharmacophore analysis |
Computational models predict moderate lipophilicity (cLogP 5.12) consistent with membrane permeability, though aqueous solubility remains limited (LogS -4.87). The meta-biphenyl attachment contributes to this profile by increasing molecular rigidity while reducing polar surface area to <30 Ų – below the 90 Ų threshold for cell permeability [3]. The chloro group’s steric resemblance to bromine (vs. smaller fluorine) allows isosteric replacement in prodrug designs while maintaining target engagement, as demonstrated in kinase inhibition assays with IC₅₀ values of 0.11 μM (chloro) vs. 0.09 μM (bromo) in PFKFB3 models [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7